
1-(Naphthalen-1-YL)non-2-YN-1-one
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Overview
Description
1-(Naphthalen-1-YL)non-2-YN-1-one is an organic compound characterized by the presence of a naphthalene ring attached to a non-2-yn-1-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-YL)non-2-YN-1-one typically involves the coupling of naphthalene derivatives with alkyne-containing compounds. One common method is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, which provides high regioselectivity and yield . The reaction conditions often include the use of copper(I) catalysts, such as copper(I) iodide, in the presence of ligands like triphenylphosphine, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The scalability of the CuAAC reaction makes it suitable for industrial applications, ensuring consistent yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-1-YL)non-2-YN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon (Pd/C) can convert the alkyne moiety to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that naphthalene derivatives, including 1-(Naphthalen-1-YL)non-2-YN-1-one, exhibit significant anticancer properties. For instance, a study demonstrated that naphthalene-substituted triazole spirodienones showed potent anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in murine models . Another investigation highlighted the synthesis of thiazole-naphthalene derivatives that inhibited tubulin polymerization, showcasing an IC50 value of 3.3 µM, which was more effective than the standard drug colchicine .
Antimicrobial Properties
Compounds similar to this compound have been evaluated for their antimicrobial activities. Naphthalene derivatives have been reported to possess anti-tuberculosis and anti-inflammatory properties, contributing to their potential as therapeutic agents against infectious diseases .
Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through nucleophilic addition and other reactions. For example, naphthalene derivatives have been utilized in the synthesis of photoaffinity probes for labeling proteins, which are crucial in studying protein interactions in cellular environments .
Catalytic Reactions
Recent advancements in organocatalysis have leveraged compounds like this compound for the development of enantioselective reactions. These reactions are essential for producing chiral molecules used in pharmaceuticals, enhancing the efficiency and selectivity of synthetic pathways .
Nanomaterials and Pigments
The incorporation of naphthalene-based compounds into nanomaterials has been explored for their potential use as pigments. Studies suggest that these compounds can enhance the stability and color properties of nanomaterials, making them suitable for various industrial applications .
Case Studies and Data Tables
Application Area | Compound Derivatives | Key Findings |
---|---|---|
Medicinal Chemistry | Naphthalene Triazoles | Induced apoptosis in cancer cells; IC50 < 3 µM |
Antimicrobial Activity | Naphthalene Derivatives | Effective against tuberculosis and inflammation |
Organic Synthesis | Photoaffinity Probes | Used for protein labeling in cellular studies |
Material Science | Naphthalene Pigments | Enhanced stability and color properties |
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-YL)non-2-YN-1-one involves its interaction with molecular targets through various pathways. For instance, in biological systems, it may inhibit specific enzymes or disrupt cellular processes by binding to active sites or interacting with cell membranes . The compound’s structural features allow it to engage in hydrogen bonding, van der Waals interactions, and π-π stacking with target molecules .
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-2-YL)non-2-YN-1-one: Similar structure but with the naphthalene ring attached at a different position.
1-(Naphthalen-1-YL)ethan-1-one: Contains an ethanone moiety instead of a non-2-yn-1-one moiety.
Naphthopyrans: Compounds with a naphthalene ring fused to a pyran ring, exhibiting photochromic properties.
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .
Biological Activity
1-(Naphthalen-1-YL)non-2-YN-1-one is a synthetic compound derived from naphthalene, which has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.
Chemical Structure
The compound is characterized by a naphthalene moiety linked to a non-2-yne functional group. Its structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that naphthalene derivatives exhibit broad-spectrum antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Naphthalene Derivatives
Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | S. aureus | 32 µg/mL |
Compound B | E. coli | 16 µg/mL |
Compound C | P. aeruginosa | 64 µg/mL |
Anticancer Activity
Several studies have demonstrated the anticancer potential of naphthalene derivatives. For example, a series of naphthalene-substituted compounds were evaluated for their antiproliferative effects against breast cancer cell lines (MCF-7). The most active compounds showed IC50 values in the low micromolar range, indicating significant cytotoxicity .
Table 2: Anticancer Activity of Naphthalene Derivatives
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound D | MCF-7 | 1.42 ± 0.15 |
Compound E | 4T1 | 0.5 |
Compound F | HepG2 | 0.7 |
Anti-inflammatory Activity
Compounds similar to this compound have been investigated for their anti-inflammatory properties. In vitro studies revealed that these compounds inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes .
Antiviral Activity
Emerging research highlights the antiviral properties of naphthalene derivatives. For instance, certain naphthalene-based compounds have demonstrated activity against hepatitis C virus (HCV), significantly outperforming standard antiviral agents like ribavirin .
Table 3: Antiviral Activity of Naphthalene Derivatives
Compound | Virus Tested | Activity Level |
---|---|---|
Compound G | HCV | High |
Compound H | Norovirus | Moderate |
Case Studies
A notable case study involved the synthesis and evaluation of a series of naphthalene derivatives for their biological activity against cancer cell lines and infectious agents. The study found that specific structural modifications enhanced both the potency and selectivity of these compounds towards cancer cells while minimizing toxicity to normal cells .
Properties
CAS No. |
603126-34-7 |
---|---|
Molecular Formula |
C19H20O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-naphthalen-1-ylnon-2-yn-1-one |
InChI |
InChI=1S/C19H20O/c1-2-3-4-5-6-7-15-19(20)18-14-10-12-16-11-8-9-13-17(16)18/h8-14H,2-6H2,1H3 |
InChI Key |
UKBRCMWLVIRASC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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